

CH-223191: A Technical Guide to its Discovery, Development, and Application

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Compound of Interest

Compound Name: CH-223191

Cat. No.: B1684373

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

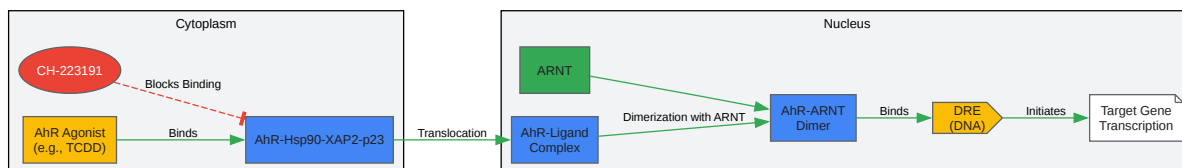
CH-223191, chemically identified as 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a potent and specific synthetic antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] Since its discovery, it has become an invaluable tool in dissecting the complex roles of the AhR signaling pathway in toxicology and various disease states. This document provides a comprehensive technical overview of **CH-223191**, detailing its discovery, mechanism of action, key experimental protocols for its evaluation, and a summary of its in vitro and in vivo activities.

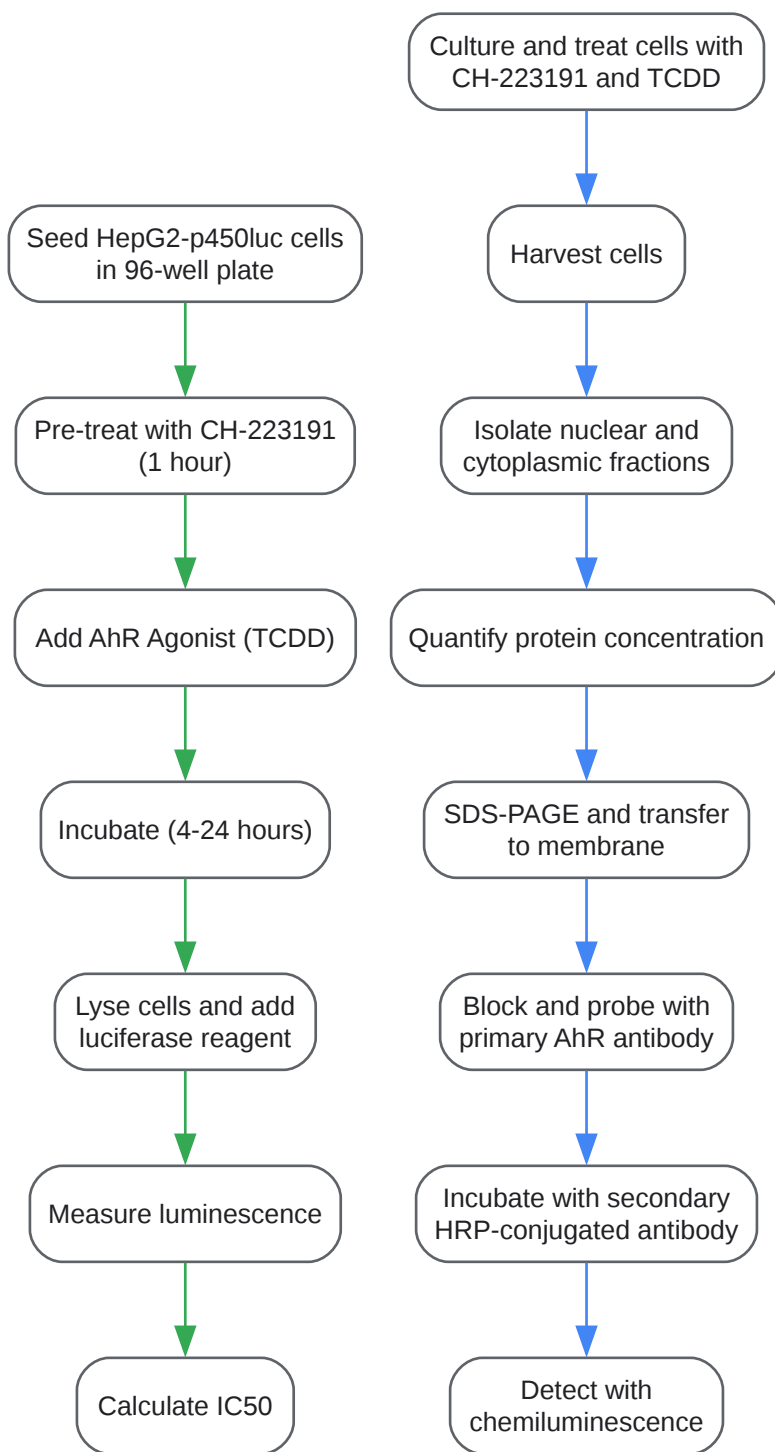
Discovery and Initial Characterization

CH-223191 was identified through the screening of a chemical library for compounds capable of inhibiting 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-induced AhR-dependent transcription.[2][3] The pioneering work by Kim et al. (2006) established it as a novel and potent AhR antagonist.[2][3] A key feature of **CH-223191** is that it is a "pure" antagonist, meaning it does not exhibit partial agonist activity, even at high concentrations, a common limitation of other known AhR antagonists.[1] Furthermore, it displays high specificity for the AhR, with no detectable affinity for the estrogen receptor.[1]

Chemical Structure

CH-223191





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